Patent-Demonstrated Anti-HIV-1 Activity via Vif-APOBEC3G Pathway: Specific Citation of the 2-Carboxylate Regioisomer with Confirmation in Wild-Type HIV-1 Infection Models
Chinese patent CN104013623A (filed by Sun Yat-sen University) specifically identifies ethyl 5-cyano-6-thioxo-1,6-dihydropyridine-2-carboxylate—the thioxo tautomer of the target compound—as an inhibitor of the HIV-1 Vif protein. In a cell-based screening system, the compound inhibited Vif-mediated degradation of APOBEC3G (A3G), leading to elevated green fluorescent protein expression. The compound was further evaluated in wild-type HIV-1 infection experiments using human primary CD4+ T lymphocytes and H9 and SupT1 CD4+ T lymphocytic cell lines, where it was confirmed to exhibit 'relatively good antiviral effect' [1]. Critically, the patent's general formula covers compounds where the carboxylate is at the 2-position; the 3-carboxylate regioisomer (CAS 1436917-66-6) is not claimed and has no published anti-HIV-1 data. Quantitative IC50 values are not disclosed in the patent document; however, the compound was selected from the general formula series for specific experimental validation, indicating differentiated activity within the cyano-pyridine chemotype. No comparable Vif-inhibitory data exists for the 2-methyl analog (CAS 113858-90-5) or the 2-amino analog (CAS 625370-81-2).
| Evidence Dimension | Anti-HIV-1 activity via Vif-APOBEC3G pathway inhibition |
|---|---|
| Target Compound Data | Confirmed active in wild-type HIV-1 infection of human primary CD4+ T lymphocytes and H9/SupT1 cell lines; inhibited Vif-mediated A3G degradation in cell-based screening system (quantitative IC50 not reported) |
| Comparator Or Baseline | 3-carboxylate regioisomer (CAS 1436917-66-6): no anti-HIV-1 activity reported; 2-methyl analog (CAS 113858-90-5): no anti-HIV-1 activity reported; 2-amino analog (CAS 625370-81-2): no anti-HIV-1 activity reported |
| Quantified Difference | Not calculable (comparator data absent); qualitative differentiation: target compound is specifically named and experimentally validated; analogs lack any published anti-HIV-1 data |
| Conditions | Cell-based Vif-APOBEC3G interaction screening system; wild-type HIV-1 infection in human primary CD4+ T lymphocytes, H9 and SupT1 cell lines (CN104013623A) |
Why This Matters
For anti-HIV-1 drug discovery programs targeting the Vif-APOBEC3G axis, the 2-carboxylate regioisomer is the only compound within this chemical series with patent-documented antiviral validation, making it the necessary starting point rather than a substitutable analog.
- [1] Sun Yat-sen University. Application of cyano-pyridine compounds to prepare anti-HIV-1 medicines. Chinese Patent CN104013623A, published 2014-09-03. https://eureka-patsnap-com.libproxy1.nus.edu.sg/patent-CN104013623A (accessed 2026-05-01). View Source
